2-Chloro-5-thienyl-(5-methyl-2-thienyl)methanol
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Overview
Description
2-Chloro-5-thienyl-(5-methyl-2-thienyl)methanol is an organic compound that belongs to the class of thienyl alcohols. This compound is characterized by the presence of a chloro group and two thienyl rings, one of which is methyl-substituted. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-thienyl-(5-methyl-2-thienyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorothiophene and 5-methyl-2-thiophenecarboxaldehyde.
Grignard Reaction: The 2-chlorothiophene is converted into a Grignard reagent by reacting with magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then reacted with 5-methyl-2-thiophenecarboxaldehyde to form the corresponding alcohol.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Grignard Reactions: Utilizing automated reactors to handle large volumes of reagents.
Continuous Flow Chemistry: Implementing continuous flow systems to improve reaction efficiency and yield.
Advanced Purification Techniques: Employing high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-thienyl-(5-methyl-2-thienyl)methanol undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) under basic conditions.
Major Products
Oxidation: 2-Chloro-5-thienyl-(5-methyl-2-thienyl)ketone.
Reduction: 2-Hydroxy-5-thienyl-(5-methyl-2-thienyl)methanol.
Substitution: 2-Amino-5-thienyl-(5-methyl-2-thienyl)methanol or 2-Thio-5-thienyl-(5-methyl-2-thienyl)methanol.
Scientific Research Applications
2-Chloro-5-thienyl-(5-methyl-2-thienyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Chloro-5-thienyl-(5-methyl-2-thienyl)methanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, potentially leading to changes in cellular processes such as metabolism or signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-thienylmethanol: Lacks the methyl group on the second thienyl ring.
5-Methyl-2-thienylmethanol: Does not have the chloro group.
2-Chloro-5-thienyl-(2-thienyl)methanol: Similar structure but without the methyl substitution.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-(5-methylthiophen-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClOS2/c1-6-2-3-7(13-6)10(12)8-4-5-9(11)14-8/h2-5,10,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVKIRJSDDTZIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C2=CC=C(S2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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